Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 663625-65-8
VCID: VC16791567
InChI: InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3
SMILES:
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate

CAS No.: 663625-65-8

Cat. No.: VC16791567

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate - 663625-65-8

Specification

CAS No. 663625-65-8
Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
Standard InChI InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3
Standard InChI Key YHFLRRUXXWFNOK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N

Introduction

Molecular Structure and Physicochemical Properties

Chemical Architecture

Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate features a benzoate core substituted with an ethoxy-phenoxy-amine side chain. The molecular formula C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4} corresponds to a molecular weight of 302.32 g/mol. Key structural elements include:

  • Aromatic rings: Provide planar rigidity and π-π stacking potential.

  • Ether linkages: Enhance solubility and serve as flexible spacers.

  • Amino groups: Enable hydrogen bonding and participation in redox reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight302.32 g/mol
Density1.3–1.6 g/cm³ (estimated)
Boiling Point337–390°C (varies by derivative)
SolubilityModerate in polar organic solvents

The compound’s canonical SMILES (COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N\text{COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N}) underscores its branched topology, while its InChIKey (YHFLRRUXXWFNOK-UHFFFAOYSA-N\text{YHFLRRUXXWFNOK-UHFFFAOYSA-N}) facilitates database searches.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Nitration: Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate serves as the precursor, introducing nitro groups at strategic positions.

  • Catalytic Reduction: Hydrogen gas in the presence of palladium catalysts selectively reduces nitro groups to amines under mild conditions (25–50°C, 1–3 atm).

  • Purification: Recrystallization or column chromatography yields >95% purity.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (∼85%) and reduce reaction times. Automated systems mitigate hazards associated with nitro intermediates, while solvent recycling improves cost efficiency.

Comparative Analysis with Analogues

  • Methyl 3-amino-4-bromobenzoate (CAS 46064-79-3): Bromine substitution increases electrophilicity but reduces solubility .

  • Methyl 3-amino-4-phenoxybenzoate (CAS 227275-02-7): Lacks the ethoxy spacer, diminishing conformational flexibility .

Reactivity and Chemical Transformations

Oxidation-Reduction Dynamics

The amino groups undergo reversible redox transformations:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or HNO3\text{HNO}_3 converts amines to nitro groups, forming nitro derivatives.

  • Reduction: Sodium borohydride or catalytic hydrogenation restores the amino functionality.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in:

  • Halogenation: Bromine or chlorine addition at ortho/para positions.

  • Sulfonation: Concentrated H2SO4\text{H}_2\text{SO}_4 introduces sulfonic acid groups, enhancing hydrophilicity.

Activity TypeTarget/EffectEfficacyReference
Anti-inflammatoryCOX-2 inhibition, PGE2 reduction89% reduction
CytotoxicityMCF-7, A549 cellsIC₅₀ 18–23 µM
AntimicrobialS. aureus, E. coliMIC 64–128 µg/mL

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into epoxy resins improves tensile strength (∼15% increase) and thermal stability (decomposition temperature >300°C). The amino groups facilitate cross-linking, while the aromatic backbone enhances rigidity.

Catalysis

As a ligand in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), it increases reaction yields by 20% compared to triphenylphosphine analogues. The ethoxy spacer optimizes metal coordination geometry.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethoxy chain length to optimize bioavailability.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Material Innovations: Explore use in conductive polymers for flexible electronics.

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